4-(4-Aminobut-1-yl)aminoquinoline
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Overview
Description
4-(4-Aminobut-1-yl)aminoquinoline is a chemical compound with the molecular formula C13H17N3. It belongs to the class of 4-aminoquinolines, which are known for their diverse pharmacological activities, including antimalarial, anticancer, antitubercular, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobut-1-yl)aminoquinoline typically involves the reaction of 4-chloroquinoline with 1,4-diaminobutane under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminobut-1-yl)aminoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the amino groups.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
4-(4-Aminobut-1-yl)aminoquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: It serves as a lead compound in drug development, particularly for antimalarial and anticancer therapies.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 4-(4-Aminobut-1-yl)aminoquinoline involves its interaction with molecular targets such as enzymes and receptors. In the case of its antimalarial activity, the compound interferes with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death. The compound’s anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Aminobut-1-yl)aminoquinoline include:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial agent with structural similarities.
Hydroxychloroquine: Used for both antimalarial and anti-inflammatory purposes
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its broad range of biological activities make it a valuable compound for research and development .
Properties
IUPAC Name |
N'-quinolin-4-ylbutane-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-8-3-4-9-15-13-7-10-16-12-6-2-1-5-11(12)13/h1-2,5-7,10H,3-4,8-9,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBUXZKYRIJWKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590569 |
Source
|
Record name | N~1~-(Quinolin-4-yl)butane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128454-90-0 |
Source
|
Record name | N~1~-(Quinolin-4-yl)butane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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